Cas no 1008865-40-4 (N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide)
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- <br>N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetam ide
- N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- N-[4-(ACETYLAMINO)PHENYL]-2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDE
- N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- STL019733
- AKOS000570753
- AN-919/15527228
- Z56176403
- F1593-0010
- AKOS016318003
- N-(4-acetamidophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
- IQB86540
- CBKinase1_003844
- EN300-07246
- G32992
- 1008865-40-4
- CS-0220670
- CBKinase1_016244
- ZINC00608661
-
- Inchi: 1S/C18H18N4O3/c1-11(23)19-12-6-8-13(9-7-12)20-17(24)10-16-18(25)22-15-5-3-2-4-14(15)21-16/h2-9,16,21H,10H2,1H3,(H,19,23)(H,20,24)(H,22,25)
- InChI Key: WLOKBYYIIQWRKP-UHFFFAOYSA-N
- SMILES: O=C1C(CC(NC2C=CC(=CC=2)NC(C)=O)=O)NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 338.13789g/mol
- Monoisotopic Mass: 338.13789g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 338.4g/mol
- XLogP3: 0.9
- Topological Polar Surface Area: 99.3Ų
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-07246-0.05g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
| Enamine | EN300-07246-0.1g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
| Enamine | EN300-07246-0.25g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 0.25g |
$92.0 | 2023-10-28 | |
| Enamine | EN300-07246-0.5g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 0.5g |
$175.0 | 2023-10-28 | |
| Enamine | EN300-07246-1.0g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 1g |
$256.0 | 2023-04-29 | |
| Enamine | EN300-07246-2.5g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 2.5g |
$503.0 | 2023-10-28 | |
| Enamine | EN300-07246-5.0g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 5g |
$743.0 | 2023-04-29 | |
| Enamine | EN300-07246-10.0g |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 95% | 10g |
$1101.0 | 2023-04-29 | |
| Life Chemicals | F1593-0010-2μmol |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1593-0010-1mg |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
1008865-40-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Recent Advances in the Study of N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS: 1008865-40-4)
The compound N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS: 1008865-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoxaline and acetamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models of disease.
One of the key areas of investigation has been the compound's role as a potential inhibitor of specific kinases and other signaling proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibits selective inhibition against a subset of tyrosine kinases, which are often implicated in cancer progression. The study utilized X-ray crystallography to reveal the binding mode of the compound within the ATP-binding pocket of the target kinase, providing valuable insights for further structural optimization.
In addition to its kinase inhibitory activity, recent research has explored the compound's potential in neurodegenerative diseases. A preprint article from BioRxiv (2024) reported that N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can modulate amyloid-beta aggregation in vitro, suggesting a possible therapeutic avenue for Alzheimer's disease. The study employed molecular dynamics simulations and thioflavin T assays to characterize the compound's effects on amyloid fibril formation, highlighting its dual role as both an aggregation inhibitor and a destabilizer of pre-formed fibrils.
From a synthetic chemistry perspective, advancements have been made in the scalable production of this compound. A recent patent application (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This development is particularly significant for future clinical translation, as it addresses previous challenges in large-scale manufacturing. The new method employs a novel Pd-catalyzed coupling step that significantly improves the efficiency of the final acetylation reaction.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided crucial data on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The research revealed that N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide demonstrates favorable oral bioavailability in rodent models, with a plasma half-life suitable for once-daily dosing. However, the studies also identified certain metabolic soft spots that could benefit from further structural modification to improve metabolic stability.
Looking forward, the most promising application of this compound appears to be in combination therapies. Preliminary data presented at the 2024 American Chemical Society National Meeting showed synergistic effects when N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide was co-administered with standard chemotherapeutic agents in xenograft models of colorectal cancer. The combination not only enhanced tumor growth inhibition but also reduced the incidence of drug resistance, a finding that could have significant implications for clinical development.
In conclusion, the growing body of research on N-(4-acetamidophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS: 1008865-40-4) underscores its potential as a versatile scaffold in drug discovery. While challenges remain in optimizing its selectivity and metabolic profile, the recent advances in understanding its biological activities and improving its synthetic accessibility position this compound as an important candidate for further development in multiple therapeutic areas.
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